Cas no 1552572-13-0 (1-(2,3-dimethoxyphenyl)ethane-1,2-diol)

1-(2,3-dimethoxyphenyl)ethane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,3-dimethoxyphenyl)ethane-1,2-diol
- 1-(2,3-Dimethoxyphenyl)-1,2-ethanediol
- 1552572-13-0
- EN300-1678334
- AKOS021030990
-
- Inchi: 1S/C10H14O4/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5,8,11-12H,6H2,1-2H3
- InChI Key: CASIXRSDQZPEJK-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(OC)=C1OC)(O)CO
Computed Properties
- Exact Mass: 198.08920892g/mol
- Monoisotopic Mass: 198.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9Ų
- XLogP3: 0.3
Experimental Properties
- Density: 1.193±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 369.2±42.0 °C(Predicted)
- pka: 13.42±0.20(Predicted)
1-(2,3-dimethoxyphenyl)ethane-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1678334-0.05g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 0.05g |
$468.0 | 2023-09-20 | ||
Enamine | EN300-1678334-0.25g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 0.25g |
$513.0 | 2023-09-20 | ||
Enamine | EN300-1678334-0.1g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 0.1g |
$490.0 | 2023-09-20 | ||
Enamine | EN300-1678334-1.0g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-1678334-2.5g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 2.5g |
$1089.0 | 2023-09-20 | ||
Enamine | EN300-1678334-10g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 10g |
$2393.0 | 2023-09-20 | ||
Enamine | EN300-1678334-10.0g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-1678334-5g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 5g |
$1614.0 | 2023-09-20 | ||
Enamine | EN300-1678334-1g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 1g |
$557.0 | 2023-09-20 | ||
Enamine | EN300-1678334-5.0g |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol |
1552572-13-0 | 5g |
$2858.0 | 2023-06-04 |
1-(2,3-dimethoxyphenyl)ethane-1,2-diol Related Literature
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 1-(2,3-dimethoxyphenyl)ethane-1,2-diol
Introduction to 1-(2,3-dimethoxyphenyl)ethane-1,2-diol (CAS No. 1552572-13-0)
1-(2,3-dimethoxyphenyl)ethane-1,2-diol, identified by its Chemical Abstracts Service (CAS) number 1552572-13-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a bisphenol derivative structure with methoxy substituents on the aromatic ring, has garnered attention due to its unique chemical properties and potential applications in drug development. The presence of two hydroxyl groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The structural framework of 1-(2,3-dimethoxyphenyl)ethane-1,2-diol consists of a phenyl ring substituted at the 2 and 3 positions with methoxy groups, linked to an ethane backbone with hydroxyl functionalities at both carbon atoms. This configuration imparts distinct electronic and steric properties that influence its interactions with biological targets. The methoxy groups contribute to hydrophobicity while the hydroxyl groups enable hydrogen bonding capabilities, making the compound a versatile scaffold for medicinal chemistry.
In recent years, there has been growing interest in bisphenol derivatives due to their structural similarity to natural and synthetic estrogens. While 1-(2,3-dimethoxyphenyl)ethane-1,2-diol itself may not exhibit significant hormonal activity, its derivatives have been explored as precursors for compounds targeting various therapeutic areas. The compound’s dual functionality allows for selective modifications at both hydroxyl positions, enabling the creation of libraries of analogs with tailored biological activities.
One of the most compelling aspects of 1-(2,3-dimethoxyphenyl)ethane-1,2-diol is its utility in synthesizing bioactive molecules. Researchers have leveraged its scaffold to develop potential candidates for neurological disorders, metabolic diseases, and inflammatory conditions. The methoxy-substituted phenyl ring provides a stable aromatic core that can be further functionalized through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the introduction of diverse substituents that can modulate receptor binding affinities and pharmacokinetic profiles.
Recent studies have highlighted the role of hydroxylated aromatic compounds in modulating enzyme activity and receptor interactions. For instance, derivatives of 1-(2,3-dimethoxyphenyl)ethane-1,2-diol have been investigated for their potential as kinase inhibitors or antioxidants. The hydroxyl groups serve as hydrogen bond donors and acceptors, facilitating interactions with protein targets. Additionally, the methoxy groups can influence solubility and metabolic stability, critical factors in drug design.
The synthesis of 1-(2,3-dimethoxyphenyl)ethane-1,2-diol typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common approach includes the bromination of 2,3-dimethoxybenzene followed by a Grignard reaction to introduce the ethane backbone with hydroxyl groups. Advances in catalytic methods have improved yields and reduced byproduct formation, making large-scale production more feasible.
In drug discovery pipelines, 1-(2,3-dimethoxyphenyl)ethane-1,2-diol serves as a key building block for structure-activity relationship (SAR) studies. By systematically varying substituents on the phenyl ring or ethane backbone, researchers can optimize potency and selectivity. The compound’s versatility allows for rapid exploration of chemical space without extensive synthetic overhead.
The pharmaceutical industry continues to explore novel derivatives of bisphenol-like structures due to their perceived safety profiles compared to classical estrogens. While further research is needed to fully understand their biological implications,1-(2,3-dimethoxyphenyl)ethane-1,2-diol represents an important step forward in developing next-generation therapeutics. Its unique combination of reactivity and functionalization potential makes it indispensable in modern medicinal chemistry.
Future directions may involve exploring 1-(2,3-dimethoxyphenyl)ethane-1,2-diol as a precursor for photoactivatable probes or probes for cellular imaging techniques. Its ability to undergo selective modifications opens doors for applications beyond traditional drug development into diagnostic tools and biomarker discovery.
In conclusion,1-(2,3-dimethoxyphenyl)ethane-1,2-diol (CAS No. 1552572-13-0) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features enable diverse synthetic pathways and biological applications, making it a cornerstone in the quest for novel therapeutics across multiple disease domains.
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